1-(5-(3,4-Dichlorophenyl)furan-2-yl)ethanone
Overview
Description
1-(5-(3,4-Dichlorophenyl)furan-2-yl)ethanone is an organic compound with the molecular formula C12H8Cl2O2. It is characterized by a furan ring substituted with a 3,4-dichlorophenyl group and an ethanone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(5-(3,4-Dichlorophenyl)furan-2-yl)ethanone can be synthesized through several methods. One common approach involves the Claisen-Schmidt condensation of furfuraldehyde derivatives with aromatic ketones in the presence of an alkali . This reaction typically requires a base such as sodium hydroxide or potassium hydroxide and is conducted under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-(5-(3,4-Dichlorophenyl)furan-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol group.
Substitution: Halogenation, nitration, and other substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) for halogenation or nitric acid (HNO3) for nitration are employed.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
1-(5-(3,4-Dichlorophenyl)furan-2-yl)ethanone has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds and materials.
Biology: This compound is used in the study of biological pathways and interactions.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(5-(3,4-Dichlorophenyl)furan-2-yl)ethanone involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The furan ring and dichlorophenyl group contribute to its binding affinity and specificity .
Comparison with Similar Compounds
- 1-[5-(2,4-Dichlorophenyl)furan-2-yl]ethanone
- 5-(3,4-Dichlorophenyl)furfural
- 2-bromo-1-[5-(2,4-dichlorophenyl)furan-2-yl]ethan-1-one
Uniqueness: 1-(5-(3,4-Dichlorophenyl)furan-2-yl)ethanone is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[5-(3,4-dichlorophenyl)furan-2-yl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2O2/c1-7(15)11-4-5-12(16-11)8-2-3-9(13)10(14)6-8/h2-6H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRPOSCDUALZSLM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(O1)C2=CC(=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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